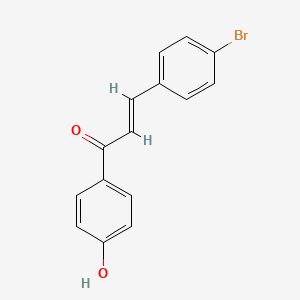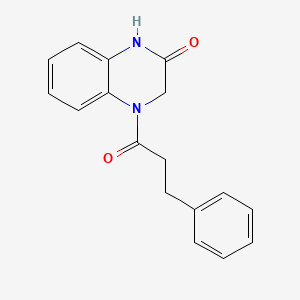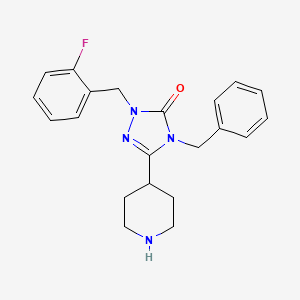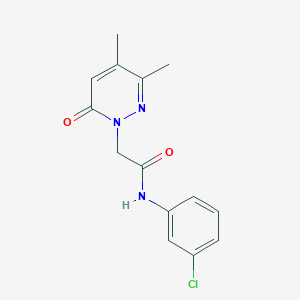![molecular formula C15H18F2N2O4S B5417946 1-[(3,4-difluorophenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5417946.png)
1-[(3,4-difluorophenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-difluorophenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-[(3,4-difluorophenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine involves its ability to bind to specific proteins and modulate their function. The compound has been shown to selectively bind to the 14-3-3 protein, which plays a crucial role in various cellular processes such as cell cycle regulation, apoptosis, and signal transduction. By binding to the 14-3-3 protein, the compound can alter its function and affect downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to reduce inflammation by modulating the activity of inflammatory mediators. Additionally, it has been found to have neuroprotective effects by reducing neuronal cell death and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(3,4-difluorophenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine is its ability to selectively bind to specific proteins, making it an excellent tool for the investigation of protein-protein interactions. However, the compound has some limitations, such as its low solubility in water, which can make it challenging to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 1-[(3,4-difluorophenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine. One potential area of research is the development of new drugs targeting the 14-3-3 protein for the treatment of various diseases. Another direction is the investigation of the compound's potential as a chemical probe for the study of other protein-protein interactions. Additionally, further research is needed to explore the compound's full range of physiological effects and potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 1-[(3,4-difluorophenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine involves the reaction of 3,4-difluorobenzenesulfonyl chloride and tetrahydro-2-furancarboxylic acid with piperazine in the presence of a base. The reaction yields the desired compound, which can be further purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-difluorophenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has shown potential applications in various fields of scientific research. It has been extensively studied for its use as a chemical probe for the investigation of protein-protein interactions. The compound has also been used as a tool for the development of new drugs targeting various diseases such as cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O4S/c16-12-4-3-11(10-13(12)17)24(21,22)19-7-5-18(6-8-19)15(20)14-2-1-9-23-14/h3-4,10,14H,1-2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFKPCVGRRHFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-bromophenyl)-3-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5417883.png)
![5-[2-(allyloxy)benzylidene]-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5417889.png)

![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5417898.png)
![3-methyl-7-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5417903.png)
![2-[(4-allyl-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5417907.png)



![3-[(2-hydroxyphenyl)amino]-1-(4-pyridinyl)-2-penten-1-one](/img/structure/B5417925.png)
![N'-(3-chlorophenyl)-N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5417940.png)
![ethyl 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5417953.png)
